2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which includes a benzimidazole core, a chlorobenzyl group, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-chlorobenzyl chloride.
Formation of Acetohydrazide: The acetohydrazide moiety is formed by reacting the intermediate with hydrazine hydrate.
Condensation with Methoxyphenyl Aldehyde: Finally, the compound is formed by condensing the acetohydrazide intermediate with 4-methoxyphenyl aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biology: It can be used in biochemical assays to study enzyme inhibition or receptor binding.
Material Science: The compound’s properties may be explored for use in organic electronics or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors. The benzimidazole core is known to bind to various proteins, potentially inhibiting their function. The chlorobenzyl and methoxyphenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide .
- **2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide .
Uniqueness
The uniqueness of 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C25H23ClN4O2S |
---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H23ClN4O2S/c1-17(18-11-13-20(32-2)14-12-18)28-29-24(31)16-33-25-27-22-9-5-6-10-23(22)30(25)15-19-7-3-4-8-21(19)26/h3-14H,15-16H2,1-2H3,(H,29,31)/b28-17+ |
InChI Key |
XLRLRANPIKTTRV-OGLMXYFKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)/C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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